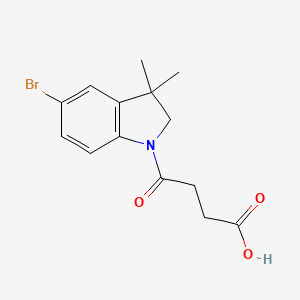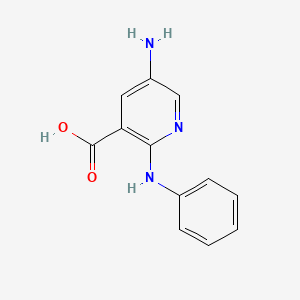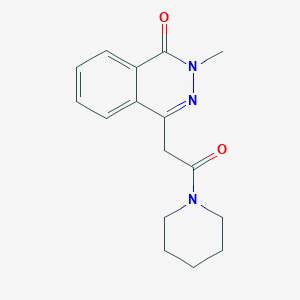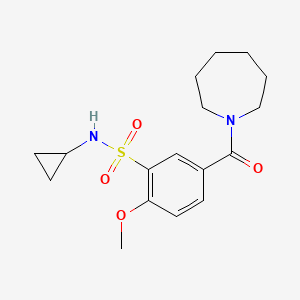![molecular formula C15H11NO3S B7637787 2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)
2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione typically involves the condensation of a phthalic anhydride with a primary amine. This reaction forms the isoindole-1,3-dione scaffold, which can then be further functionalized. One common method involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene, which is then reacted with phthalic anhydride under specific conditions .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often involves large-scale condensation reactions using phthalic anhydride and primary amines. These reactions are typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized isoindole-1,3-dione derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of dyes, colorants, and polymer additives
Mecanismo De Acción
The mechanism of action of 2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to various receptors and enzymes, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
N-isoindoline-1,3-dione: Another isoindole-1,3-dione derivative with similar chemical properties and applications.
2-Acetyl-5-methylthiophene: A related compound used in similar synthetic routes and reactions.
Uniqueness
Its combination of a thiophene ring and an isoindole-1,3-dione scaffold makes it particularly versatile in various chemical and biological contexts .
Propiedades
IUPAC Name |
2-[2-(5-methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S/c1-9-6-7-13(20-9)12(17)8-16-14(18)10-4-2-3-5-11(10)15(16)19/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOQRELTOFWKFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[2-(2,4,6-Trimethylphenyl)acetyl]amino]propanoic acid](/img/structure/B7637720.png)

![N-[4-(2-oxo-2-piperidin-1-ylethyl)phenyl]acetamide](/img/structure/B7637738.png)
![2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid](/img/structure/B7637744.png)

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]-methylamino]acetic acid](/img/structure/B7637752.png)
![2-[(5-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7637757.png)


![8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)
![N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B7637808.png)
![1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone](/img/structure/B7637809.png)
